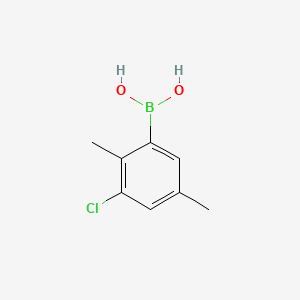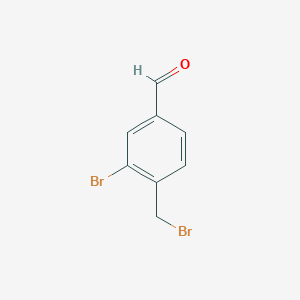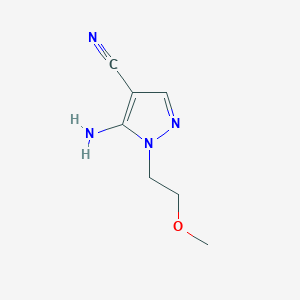
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyethyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl hydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amine derivatives with reduced carbonitrile groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
1,2,4-Triazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
1,3,5-Triazines: Another class of heterocycles with applications in medicinal chemistry and materials science.
Pyrazolines: Reduced forms of pyrazoles that exhibit different chemical reactivity and biological properties.
Uniqueness
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H10N4O |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
5-amino-1-(2-methoxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4O/c1-12-3-2-11-7(9)6(4-8)5-10-11/h5H,2-3,9H2,1H3 |
InChI 键 |
RAGJERVRBJTUDD-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C(=C(C=N1)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




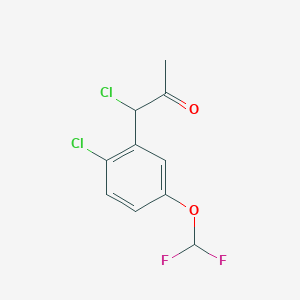
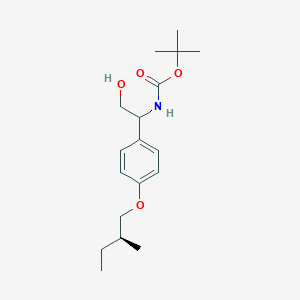


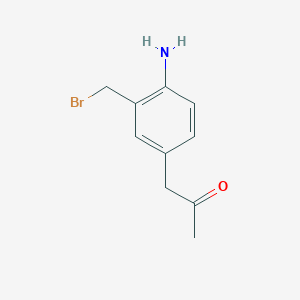

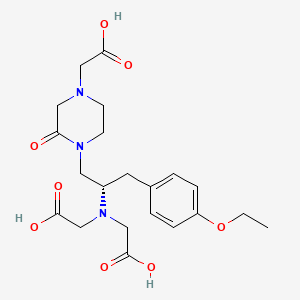
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
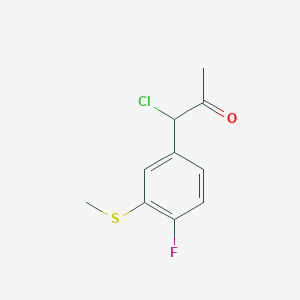
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
